

# CAS 63010-71-9 chemical structure and properties

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## Compound of Interest

Compound Name: 8-Fluoro-4-hydroxyquinoline

Cat. No.: B2378621

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An In-Depth Technical Guide to BIX-01294: A Selective G9a/GLP Histone Methyltransferase Inhibitor

A Note on Chemical Identification: The compound detailed in this guide, BIX-01294, is a widely studied epigenetic modifier. It is crucial to note that while this guide addresses the molecule commonly known in research and drug development contexts, the provided CAS Number 63010-71-9 is officially assigned to a different molecule, 8-Fluoroquinolin-4-ol[1][2][3]. BIX-01294 is correctly identified by CAS numbers such as 935693-62-2 (for the free base) and 1392399-03-9 (for the trihydrochloride salt)[4][5][6]. This guide will focus on BIX-01294 due to its extensive application in the requested fields of research.

## Introduction

In the dynamic field of epigenetics, small molecule inhibitors that target chromatin-modifying enzymes are invaluable tools for dissecting cellular processes and developing novel therapeutic strategies. BIX-01294 has emerged as a key chemical probe, recognized for its selective inhibition of the G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) histone methyltransferases[7][8]. These enzymes play a critical role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression. This guide provides a comprehensive overview of BIX-01294, detailing its chemical properties, mechanism of action, biological effects, and practical protocols for its use in a research setting.

## Chemical Structure and Properties

BIX-01294 is a quinazoline derivative with a complex structure that facilitates its specific interaction with the G9a/GLP active site<sup>[7]</sup><sup>[9]</sup>. Its properties are summarized below.

Property	Value	Source(s)
IUPAC Name	6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-yl)quinazolin-4-amine	<sup>[5]</sup>
Molecular Formula	C <sub>28</sub> H <sub>38</sub> N <sub>6</sub> O <sub>2</sub> (free base)	<sup>[4]</sup>
Molecular Weight	490.64 g/mol (free base)	<sup>[4]</sup>
CAS Number	935693-62-2 (free base)	<sup>[4]</sup> <sup>[5]</sup>
Appearance	Yellow solid	<sup>[4]</sup>
Solubility	Soluble in DMSO (up to 171.55 mM) and water (trihydrochloride salt, up to 100 mM)	<sup>[4]</sup>
Storage	Store powder at -20°C for up to 3 years; store solutions in solvent at -80°C for up to 1 year	<sup>[4]</sup>

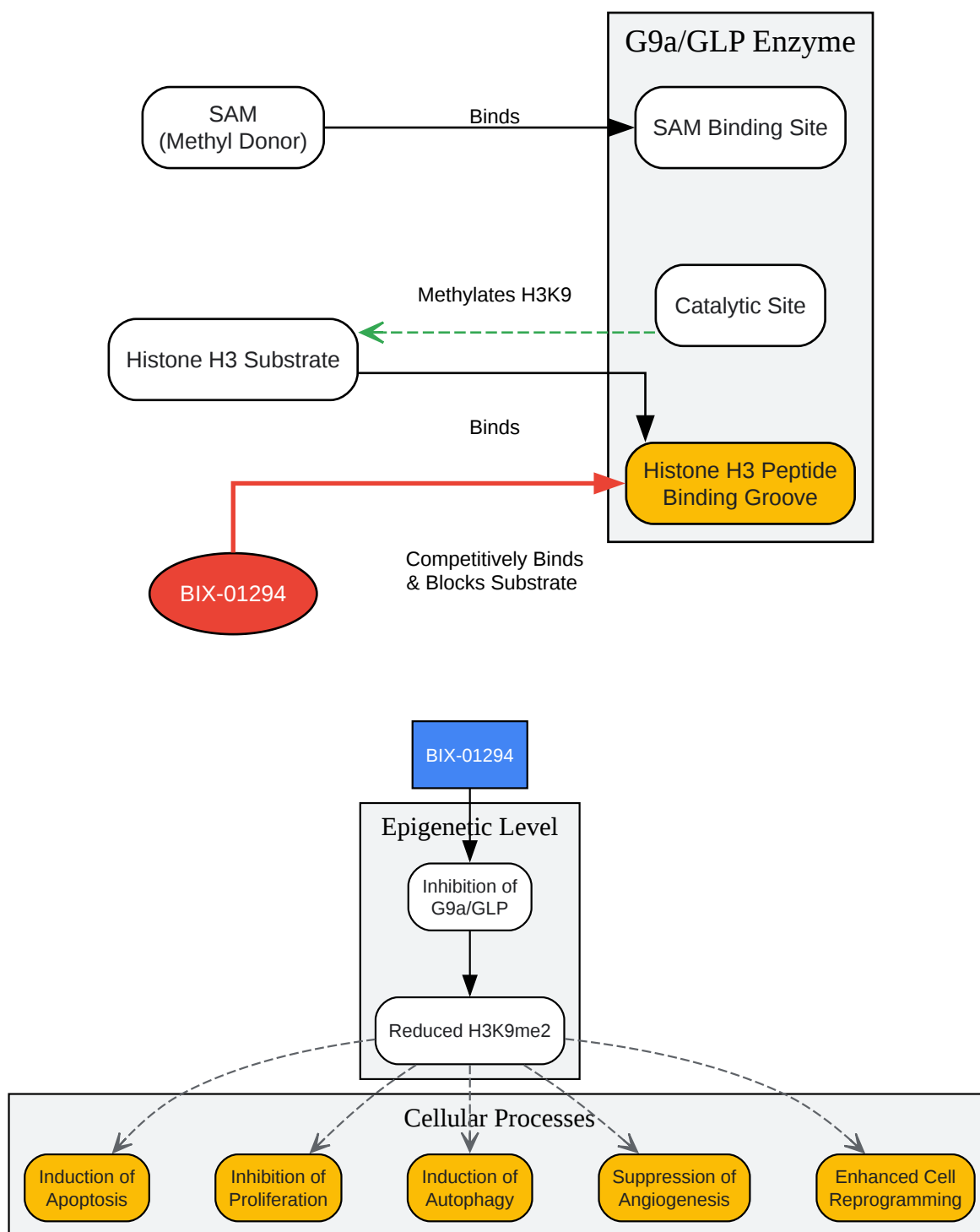
## Mechanism of Action: Selective Inhibition of G9a/GLP

BIX-01294 exerts its biological effects through the reversible and selective inhibition of G9a and GLP histone methyltransferases. Structural and biochemical studies have elucidated its mechanism.

**Competitive Inhibition at the Peptide-Binding Groove:** Unlike many methyltransferase inhibitors that compete with the cofactor S-adenosyl-L-methionine (SAM), BIX-01294 acts as an

uncompetitive inhibitor with respect to SAM[6]. Instead, it occupies the substrate peptide-binding groove of the enzyme's SET domain[8][9]. Crystal structure analysis reveals that BIX-01294 binds where the histone H3 tail, specifically the residues N-terminal to the target lysine, would normally dock[9]. This steric hindrance prevents the enzyme from engaging with its histone substrate, thereby blocking the transfer of a methyl group and preventing the formation of H3K9me1 and H3K9me2.

**Selectivity Profile:** BIX-01294 exhibits high selectivity for G9a and GLP. In cell-free assays, it demonstrates IC<sub>50</sub> values of approximately 1.7-2.7 μM for G9a and 0.7-0.9 μM for GLP[6][7][8]. Importantly, it shows minimal to no activity against a panel of other histone methyltransferases, including SUV39H1, PRMT1, and ESET, at concentrations up to 37 μM[6]. This specificity makes BIX-01294 a valuable tool for probing the specific functions of G9a and GLP in cellular contexts. However, some studies note that at the low micromolar concentrations required for cellular effects, off-target activities cannot be entirely ruled out[10].



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